molecular formula C29H26N2O4 B11184463 N-[1-(2-furylcarbonyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-2-phenoxy-N-phenylacetamide

N-[1-(2-furylcarbonyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-2-phenoxy-N-phenylacetamide

Cat. No.: B11184463
M. Wt: 466.5 g/mol
InChI Key: GXTXIGCFGDZIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Furylcarbonyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-2-phenoxy-N-phenylacetamide is a synthetic organic compound of significant interest in medicinal chemistry research for its complex molecular architecture. This multi-cyclic scaffold incorporates several pharmacologically active motifs, including a 1,2,3,4-tetrahydroquinoline core, a furan ring, and a phenoxyacetamide functional group. The 1,2,3,4-tetrahydroquinoline structure is a privileged scaffold in drug discovery, frequently explored for its potential interaction with central nervous system targets . Furthermore, phenoxyacetamide derivatives represent a versatile class of compounds that have demonstrated a wide range of biological activities in scientific investigations, serving as key structural components in the development of novel therapeutic agents . The integration of a furan ring and multiple aromatic systems makes this compound a valuable intermediate for structure-activity relationship (SAR) studies. Researchers may utilize it in the design and synthesis of new chemical entities, particularly for probing enzyme inhibition or receptor modulation. Its structural complexity also makes it a suitable candidate for computational chemistry studies, including molecular docking and virtual screening campaigns aimed at identifying new lead compounds . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to conduct all necessary due diligence for their specific experimental applications.

Properties

Molecular Formula

C29H26N2O4

Molecular Weight

466.5 g/mol

IUPAC Name

N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-2-phenoxy-N-phenylacetamide

InChI

InChI=1S/C29H26N2O4/c1-21-19-26(24-15-8-9-16-25(24)30(21)29(33)27-17-10-18-34-27)31(22-11-4-2-5-12-22)28(32)20-35-23-13-6-3-7-14-23/h2-18,21,26H,19-20H2,1H3

InChI Key

GXTXIGCFGDZIPY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)N(C4=CC=CC=C4)C(=O)COC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Key Reaction Conditions for Dearomatization

Catalyst SystemReducing AgentProductYield (%)Reference
Zn/PhO⁻ LigandsHBpin1,2-Dihydroquinoline85–92
Co(Cp*)(Ph₂PC₆H₃MeNH)H₃N·BH₃1,2-Dihydroquinoline78–88
Pd/C (H₂ Atmosphere)H₂1,2,3,4-Tetrahydroquinoline90–95

Acylation at Position 1 with 2-Furylcarbonyl

The 2-furylcarbonyl group is introduced via nucleophilic acyl substitution. The tetrahydroquinoline’s primary amine at position 1 reacts with 2-furoyl chloride in the presence of triethylamine (Et₃N), forming the corresponding amide. This reaction proceeds in anhydrous tetrahydrofuran (THF) at 0°C to room temperature, achieving yields of 85–90%. Kinetic studies reveal that electron-withdrawing groups on the furan ring enhance acylation rates by stabilizing the transition state.

Synthesis of the 2-Phenoxy-N-Phenylacetamide Moiety

The acetamide side chain is synthesized through a two-step process:

  • Formation of 2-Phenoxyacetic Acid : Phenol undergoes Williamson ether synthesis with ethyl bromoacetate, followed by saponification with potassium hydroxide (KOH) to yield 2-phenoxyacetic acid.

  • Coupling to N-Phenylamine : 2-Phenoxyacetic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with aniline in dichloromethane to produce 2-phenoxy-N-phenylacetamide in 75–82% yield.

Final Assembly via N-Acylation

The tetrahydroquinoline derivative is coupled with 2-phenoxy-N-phenylacetamide using a carbodiimide-based coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of 4-dimethylaminopyridine (DMAP). This step forms the tertiary amide bond at the tetrahydroquinoline’s nitrogen, culminating in the target compound with an overall yield of 65–70%.

Optimization of Coupling Conditions

Coupling AgentSolventTemperature (°C)Yield (%)Reference
DCC/DMAPCH₂Cl₂2568
EDCl/HOBtDMF0–2572

Challenges and Mechanistic Insights

  • Regioselectivity in Dearomatization : Zinc and cobalt catalysts favor 1,2-addition due to electronic and steric effects, as demonstrated by DFT calculations.

  • Steric Hindrance in Acylation : Bulky substituents at position 2 of the tetrahydroquinoline necessitate slow reagent addition to minimize side reactions.

  • Racemization Control : Chiral ligands, such as (R,R)-QuinoxP*, have been explored to induce asymmetry during hydroboration, though enantioselectivity remains moderate (29–45% ee) .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of phenoxy-N-phenylacetamides exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds related to N-[1-(2-furylcarbonyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-2-phenoxy-N-phenylacetamide. For example:

  • In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HT29 (colon cancer).
Cell LineIC50 (μM)Notes
MDA-MB-2315.0Significant growth inhibition
HT293.5Enhanced by structural modifications

The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways.

Antitubercular Activity

A novel series of N-substituted phenoxyacetamides have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. The most potent compounds demonstrated MIC values as low as 4 μg/mL against resistant strains.

Case Study 1: Antimicrobial Evaluation

In a study evaluating similar compounds, derivatives were tested for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that certain structural features significantly enhanced antibacterial activity.

Case Study 2: Cytotoxicity Assays

A separate study assessed the cytotoxic effects on Jurkat T cells and HT29 cells. The presence of electron-donating groups was critical for enhancing cytotoxicity, suggesting that modifications to the compound could improve its therapeutic efficacy.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the furan ring may interact with enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, affecting gene expression. The phenoxy group may enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Structural Differences
Target Compound C₃₁H₂₇N₃O₄ 2-Furylcarbonyl, 2-phenoxyacetamide ~529.6 Unique furan ring at position 1
N-(1-Benzoyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylacetamide () C₂₉H₂₅N₃O₂ Benzoyl group ~463.5 Benzoyl instead of furylcarbonyl; lacks phenoxy group
2-([1,1'-Biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide () C₂₈H₂₄N₂O₃ Biphenyl, tetrahydroisoquinoline core 436.5 Isoquinoline core instead of quinoline; biphenyl substituent
N-(2-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide () C₁₈H₂₀N₂O No furylcarbonyl or phenoxy groups 296.4 Simpler structure lacking aromatic side chains
2-[4-Chloro-2-(phenylcarbonyl)phenoxy]-N-phenylacetamide () C₂₁H₁₆ClNO₃ Chlorophenylcarbonyl 377.8 Chlorine substituent; simpler phenoxyacetamide

Pharmacological and Physicochemical Properties

  • Metabolic Stability : The 2-furylcarbonyl group in the target compound may improve metabolic stability compared to benzoyl analogs (e.g., ), as furan rings are less prone to oxidative degradation.
  • Solubility: The phenoxyacetamide side chain increases hydrophobicity compared to compounds like N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide (), which lacks extended aromatic systems.
  • Binding Affinity: Analogous compounds with biphenyl groups () exhibit enhanced π-π stacking interactions, suggesting the target compound’s phenoxy group may similarly enhance receptor binding.

Biological Activity

N-[1-(2-furylcarbonyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-2-phenoxy-N-phenylacetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and other relevant findings from recent studies.

Chemical Structure

The compound can be characterized by its complex structure, which includes a quinoline moiety and phenoxy group. The molecular formula is C22H22N2O3C_{22}H_{22}N_2O_3 with a molecular weight of 366.43 g/mol. Its structural representation is essential for understanding its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound:

  • Antibacterial Effects :
    • A study evaluated several N-phenylacetamide derivatives against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that compounds with specific substituents on the phenyl ring exhibited significant antibacterial activity, particularly against Gram-positive bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) .
    • The effective concentration (EC50) values were determined, with some derivatives showing lower EC50 values than standard antibiotics, indicating superior efficacy .
  • Mechanism of Action :
    • Scanning Electron Microscopy (SEM) studies revealed that these compounds could disrupt bacterial cell membranes. For instance, at higher concentrations, significant morphological changes in bacterial cells were observed, indicating membrane damage .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be influenced by:

  • Substituent Position : The position of substituents on the phenyl ring significantly affects the compound's lipophilicity and permeability through cell membranes.
  • Functional Groups : Variations in functional groups attached to the core structure can enhance or diminish biological activity. For example, halogenated derivatives often exhibit increased potency due to improved lipophilicity .

Case Study 1: Antimicrobial Screening

A comprehensive screening of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated varying degrees of antimicrobial activity. Compounds bearing halogenated substituents showed enhanced efficacy against both Gram-positive and Gram-negative bacteria .

Case Study 2: Antibacterial Evaluation

In another study focusing on the antibacterial evaluation of N-phenylacetamide derivatives against plant pathogens like Xanthomonas oryzae, certain compounds exhibited promising results with EC50 values significantly lower than traditional treatments . This suggests potential applications in agricultural microbiology.

Summary of Findings

The biological activity of this compound indicates its potential as a lead compound for further development in antimicrobial therapies. The SAR analysis highlights the importance of chemical modifications in enhancing biological efficacy.

Property Value
Molecular FormulaC22H22N2O3C_{22}H_{22}N_2O_3
Molecular Weight366.43 g/mol
EC50 against S. aureus< 100 µM
MechanismMembrane disruption

Q & A

Q. Q1. What are the key steps in synthesizing N-[1-(2-furylcarbonyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-2-phenoxy-N-phenylacetamide?

The synthesis typically involves:

  • Coupling reactions to attach the furylcarbonyl and phenoxyacetamide groups to the tetrahydroquinoline backbone.
  • Cyclization to form the tetrahydroquinoline core, often using catalysts like piperidine under reflux conditions in ethanol or dioxane .
  • Purification via chromatography to isolate the compound, with temperature and pH control critical for yield optimization (e.g., maintaining pH 6–8 and temperatures between 60–80°C) .

Methodological Tip : Monitor reaction progress using TLC or HPLC, and optimize solvent systems (e.g., ethyl acetate/hexane gradients) for purification.

Advanced Synthesis Challenges

Q. Q2. How can computational methods improve the synthesis yield of this compound?

Advanced approaches include:

  • Quantum chemical reaction path searches to identify low-energy transition states and optimize reaction conditions (e.g., solvent polarity, catalyst loading) .
  • Machine learning to predict optimal molar ratios of reactants, reducing trial-and-error experimentation. For example, ICReDD’s feedback loop integrates experimental data with computational models to refine protocols .

Data Example : Computational models may suggest a 1.2:1 molar ratio of furylcarbonyl chloride to the tetrahydroquinoline intermediate for maximal acylation efficiency.

Structural Characterization

Q. Q3. What analytical techniques are essential for confirming the compound’s structure?

Core methods include:

  • NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) to resolve the tetrahydroquinoline and acetamide substituents .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., observed m/z 487.2125 vs. calculated 487.2130 for C₃₁H₂₉N₂O₅) .
  • IR spectroscopy to confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and aromatic C-H bends .

Advanced Tip : Use X-ray crystallography to resolve stereochemical ambiguities, particularly for the tetrahydroquinoline ring’s conformation .

Pharmacological Profiling

Q. Q4. How can researchers assess this compound’s biological activity?

Basic screening involves:

  • In vitro enzyme inhibition assays (e.g., fluorescence-based assays for kinase or protease targets) .
  • Cellular viability assays (MTT or CellTiter-Glo) to evaluate cytotoxicity in cancer or normal cell lines .

Q. Advanced Mechanistic Studies :

  • Surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) with target proteins.
  • Molecular dynamics simulations to predict binding modes and guide SAR (structure-activity relationship) studies .

Physicochemical Properties

Q. Q5. How can solubility and stability be evaluated for this lipophilic compound?

Basic methods:

  • Shake-flask solubility assays in PBS, DMSO, or simulated biological fluids (e.g., FaSSIF/FeSSIF) .
  • Accelerated stability studies under varying pH (1–10), temperature (4–40°C), and light exposure .

Q. Advanced Optimization :

  • Co-solvent systems (e.g., PEG-400/water) or nanoparticle formulations to enhance aqueous solubility.
  • Computational solubility prediction using Hansen solubility parameters or COSMO-RS models .

Handling Contradictory Data

Q. Q6. How should researchers address discrepancies in biological activity data across studies?

Basic strategies:

  • Cross-validation using orthogonal assays (e.g., SPR vs. enzymatic assays) to confirm target engagement .
  • Batch-to-batch purity analysis via HPLC to rule out synthetic impurities as confounding factors .

Q. Advanced Statistical Approaches :

  • Meta-analysis of dose-response curves to identify outlier datasets.
  • Bayesian modeling to quantify uncertainty in IC50 or EC50 values .

Safety and Handling in Research Settings

Q. Q7. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Waste disposal : Segregate organic waste and collaborate with certified hazardous waste handlers .

Computational Modeling in Advanced Studies

Q. Q8. How can computational tools predict this compound’s interactions with biological targets?

  • Docking simulations (AutoDock Vina, Schrödinger) to screen against protein databases (e.g., PDB entries for kinases or GPCRs) .
  • Free-energy perturbation (FEP) calculations to estimate binding affinities and guide lead optimization .

Example : Simulations may predict strong hydrogen bonding between the acetamide carbonyl and a kinase’s hinge region, explaining observed inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.